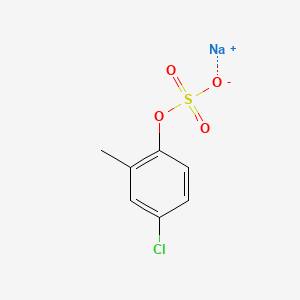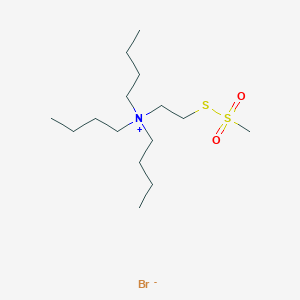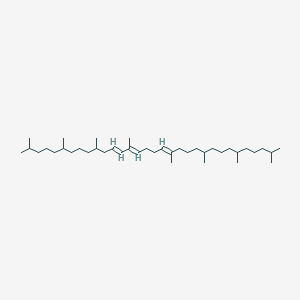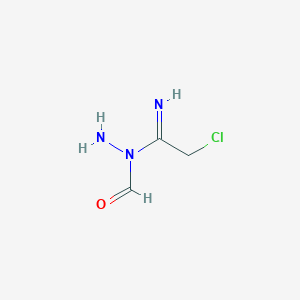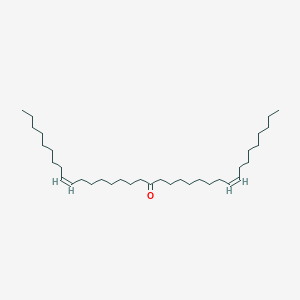
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one is a chemical compound with the molecular formula C35H66O It is characterized by the presence of two double bonds at the 9th and 26th positions in the carbon chain and a ketone group at the 18th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,26Z)-Pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and appropriate reagents to introduce the double bonds and the ketone group. One common method involves the use of Wittig reactions to form the double bonds, followed by oxidation reactions to introduce the ketone group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps, such as distillation and chromatography, to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The double bonds and the ketone group can be reduced to form alkanes and alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be employed.
Major Products
Oxidation: Carboxylic acids and diketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted aliphatic ketones.
Scientific Research Applications
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of long-chain aliphatic ketones.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of (9Z,26Z)-Pentatriaconta-9,26-dien-18-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes involved in lipid metabolism, potentially modulating their activity. Additionally, its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one: Characterized by two double bonds and a ketone group.
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one: Contains three double bonds and a ketone group.
(9Z,26Z)-Pentatriaconta-9,26-dien-18-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
This compound is unique due to its specific positioning of double bonds and the ketone group, which imparts distinct chemical reactivity and potential biological activity. Its long aliphatic chain also distinguishes it from shorter-chain analogs, providing unique properties in terms of solubility and interaction with lipid membranes.
Properties
Molecular Formula |
C35H66O |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(9Z,26Z)-pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- |
InChI Key |
VADWJCAQSYMXGH-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)

![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
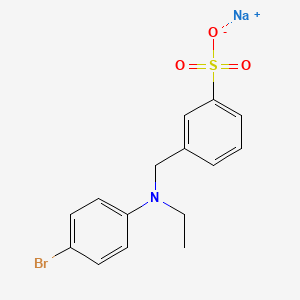
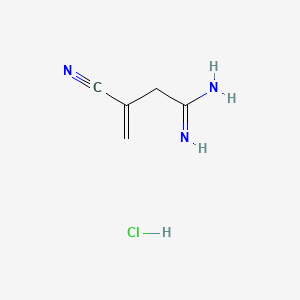
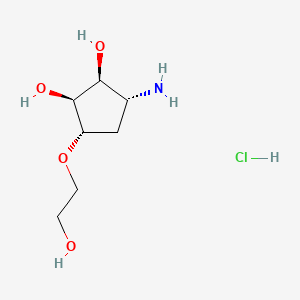
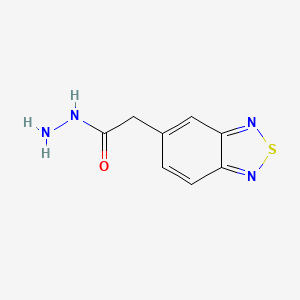
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
